Cefepime is a fourth-generation cephalosporin antibiotic. [, , ] This classification places it within the β-lactam family of antibiotics. [, , ] Cefepime is recognized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, , ] Its role in scientific research is primarily focused on understanding its activity against different bacterial strains, investigating its pharmacokinetic/pharmacodynamic properties, and exploring its potential in combination therapies.
Cefepime is synthesized from cephalosporin derivatives, which are naturally occurring compounds produced by the fungus Cephalosporium acremonium. As a semi-synthetic antibiotic, cefepime is designed to enhance efficacy against resistant bacterial strains. In terms of classification, cefepime falls under the category of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that is crucial for their antibacterial activity.
The synthesis of cefepime hydrochloride involves multiple steps, typically starting from 7-amino-3-(1-methyl-2-pyrrolidinyl) methyl-3-cephem-4-carboxylic acid. Various methods have been developed to optimize yield and purity. One notable synthesis method includes:
Alternative methods have been proposed that utilize different raw materials and reaction conditions to enhance yield and minimize impurities, such as using fluorinated solvents to reduce isomerization during synthesis .
Cefepime's molecular formula is CHNOS, with a molecular weight of approximately 453.48 g/mol. The structure features a beta-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins. The presence of various functional groups contributes to its antibacterial properties.
Cefepime undergoes several chemical reactions that are essential for its antibacterial activity:
These reactions highlight the importance of the beta-lactam structure in cefepime's mechanism of action.
Cefepime exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. By inhibiting these proteins, cefepime disrupts cell wall integrity, leading to osmotic instability and ultimately bacterial lysis.
Data from clinical studies indicate that cefepime demonstrates potent activity against both susceptible strains and those resistant to other antibiotics due to its ability to evade certain resistance mechanisms .
These properties are critical for its formulation in injectable forms used in clinical settings.
Cefepime is utilized extensively in clinical medicine for treating severe infections such as:
It is particularly valuable in treating infections caused by multi-drug resistant organisms due to its broad-spectrum activity and stability against certain beta-lactamases . Additionally, ongoing research explores cefepime derivatives for enhanced efficacy or reduced side effects in specific patient populations.
Cefepime, a fourth-generation cephalosporin, exerts its bactericidal activity through high-affinity binding to essential penicillin-binding proteins (PBPs), particularly PBP3 (FtsI) in Gram-negative bacteria and PBP2x in Gram-positive pathogens. Its zwitterionic molecular structure—featuring a positively charged quaternary nitrogen in the C-3’ side chain and a negatively charged carboxylate group—confers enhanced penetration through the outer membrane of Gram-negative bacteria compared to third-generation cephalosporins [5] [9]. This structural feature allows efficient access to the periplasmic space where PBPs reside.
Once inside, cefepime’s β-lactam ring undergoes nucleophilic attack by the serine residue (Ser310 in E. coli PBP3) within the transpeptidase active site, forming a stable acyl-enzyme complex [6] [9]. This irreversible binding inhibits PBP-mediated cross-linking of peptidoglycan chains during cell wall synthesis. Studies using fluorescent Bocillin probes demonstrate that cefepime exhibits >90% saturation of P. aeruginosa PBP3 at clinically achievable concentrations (4 mg/L), significantly higher than ceftazidime (60%) [6]. The affinity profile varies among pathogens:
Mutations in PBP3 (e.g., F533L, G490D) reduce cefepime binding efficiency, increasing MICs up to 8-fold in P. aeruginosa, though these mutations are not observed with imipenem or piperacillin [3].
Cefepime’s broad-spectrum activity stems from its balanced affinity for both Gram-positive and Gram-negative PBPs, coupled with resistance to hydrolysis by common β-lactamases. Table 1 compares cefepime’s in vitro activity against key pathogens:
Table 1: MIC Distribution of Cefepime Against Common Pathogens
Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
---|---|---|---|
E. coli (non-ESBL) | 0.03 | 0.12 | >98 |
K. pneumoniae (ESBL⁺) | 0.5 | 8* | 12–77* |
P. aeruginosa (wild-type) | 2 | 8 | 85–90 |
Enterobacter cloacae | 0.12 | 0.5 | >95 |
S. pneumoniae (pen-S) | 0.25 | 1 | 100 |
S. aureus (MSSA) | 4 | 8 | 60 |
*Varies by geographic region and ESBL genotype [1] [7]
Gram-Negative Pathogens: Cefepime demonstrates potent activity against Enterobacteriaceae, including AmpC-producing Enterobacter spp. (MIC₉₀ ≤0.5 µg/mL). Against P. aeruginosa, its MIC₉₀ (8 µg/mL) is lower than ceftazidime (32 µg/mL) due to reduced efflux pump susceptibility [3] [7]. Notably, ESBL-producing Enterobacteriaceae exhibit variable susceptibility: Isolates with CTX-M-15 show higher MICs (4–8 µg/mL) than SHV-12 producers (0.5–2 µg/mL) [7].
Gram-Positive Pathogens: Activity against MSSA is moderate (MIC₉₀: 8 µg/mL) but superior to ceftazidime (MIC₉₀: >32 µg/mL). Cefepime is highly effective against penicillin-susceptible S. pneumoniae (MIC₉₀: 1 µg/mL) but inactive against MRSA due to PBP2a expression [6] [9].
Cefepime’s resistance to β-lactamases is attributed to three key structural features:
Table 2 details hydrolysis rates by major β-lactamase classes:
Table 2: Hydrolysis of Cefepime by β-Lactamases Relative to Ceftazidime (100%)
β-Lactamase Class | Representative Enzymes | Relative Hydrolysis Rate (%) |
---|---|---|
Class A (ESBL) | TEM-1, SHV-1 | 5–10 |
Class A (ESBL) | CTX-M-15 | 20–40 |
Class A (Carbapenemase) | KPC-2 | 40–60 |
Class C (AmpC) | P99, CMY-2 | <1 |
Class B (MBL) | NDM-1, VIM-1 | >100 |
Class D (OXA) | OXA-48 | 10–20 |
Cefepime remains stable against AmpC β-lactamases due to low acylation efficiency (kcat/Kₘ < 0.001 μM⁻¹s⁻¹) [1]. However, CTX-M-15 ESBLs hydrolyze cefepime at 20–40% the rate of ceftazidime, explaining higher MICs in CTX-M-producing strains. KPC carbapenemases show moderate hydrolysis (40–60%), while metallo-β-lactamases (MBLs) rapidly degrade cefepime [2] [8].
Novel β-lactamase inhibitors restore cefepime’s activity against ESBL and KPC-producing Enterobacteriaceae by forming stable complexes with class A enzymes. The most advanced combination is cefepime/enmetazobactam (Exblifep®), approved in 2024:
Enmetazobactam: A penicillanic acid sulfone derivative structurally similar to tazobactam but features a methyl group on the triazole ring, conferring zwitterionic properties that enhance penetration into Gram-negative bacteria [2] [8]. It irreversibly inactivates CTX-M enzymes (IC₅₀: 0.2 µM) 10-fold more potently than tazobactam [2].
Mechanism: Enmetazobactam undergoes ring opening by β-lactamases, forming a covalent adduct that permanently blocks the active site. Mass spectrometry confirms decarboxylation of CTX-M-15 after enmetazobactam binding, rendering the enzyme inactive [2].
Spectrum Extension: Enmetazobactam reduces cefepime MICs against ESBL-producing E. coli and K. pneumoniae by 128- to 512-fold, lowering MIC₉₀ values from >64 µg/mL to ≤0.5 µg/mL [4] [8]. It also inhibits OXA-48-like carbapenemases at high concentrations, enabling synergy against strains co-producing ESBLs and OXA-48 [8].
Table 3: Comparative Activity of Cefepime Combinations Against Resistant Enterobacterales
Strain Type (n) | Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
---|---|---|---|---|
ESBL⁺ E. coli (120) | Cefepime | 32 | >64 | 18 |
Cefepime/Enmetazobactam | 0.12 | 0.25 | 100 | |
ESBL⁺ K. pneumoniae (95) | Cefepime | >64 | >64 | 12 |
Cefepime/Enmetazobactam | 0.25 | 1 | 98 | |
KPC⁺ K. pneumoniae (50) | Cefepime | >64 | >64 | 0 |
Cefepime/AAI101* | 4 | 16 | 80 |
*AAI101: Investigational inhibitor similar to enmetazobactam [2] [4] [8]
Other inhibitors like AAI101 (an enmetazobactam analog) and avibactam also enhance cefepime’s activity against KPC producers, though with less potency than meropenem-based combinations [2] [8]. Piperacillin/tazobactam shows inferior activity compared to cefepime/enmetazobactam against ESBL producers, with higher MIC₉₀ values (32 µg/mL vs. 1 µg/mL) [1] [8].
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